molecular formula C9H17N5O B1488365 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one CAS No. 1546226-01-0

2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one

Cat. No. B1488365
CAS RN: 1546226-01-0
M. Wt: 211.26 g/mol
InChI Key: QPBVJFJAGMFMGA-UHFFFAOYSA-N
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Description

2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one, also known as 2-Azido-4-propylpiperazine (2-AP), is an azido-containing heterocyclic compound. It is a versatile building block that can be used in a variety of chemical and biological applications. It is an important reagent in organic synthesis, and has been widely used in the synthesis of various compounds with various biological activities. In addition, 2-AP has been used in the synthesis of peptides, peptidomimetics, and various other biologically active compounds.

Scientific Research Applications

Synthesis and Magnetism in Coordination Chemistry

The synthesis of azido-bridged Co(2+) compounds, utilizing flexible coligands like 1,2-(tetrazole-1-yl)ethane, demonstrates the use of azido compounds in forming structurally and magnetically diverse coordination polymers. These polymers exhibit varied magnetic properties, like antiferromagnetic coupling and weak ferromagnetism, which are significant in the field of coordination chemistry and magnetism (Li et al., 2008).

Photoredox Alkylazidation in Organic Chemistry

Azido compounds are utilized in photoredox alkylazidation of alkenes. This process allows the incorporation of an azido group and a 1,4-dihydropyridin-4-yl group across C=C bonds in a single reaction step. Such reactions represent a practical and distinct alternative in organic synthesis, particularly in the construction of complex organic molecules (Yang et al., 2020).

Solid-Phase Peptide Synthesis

In peptide synthesis, azido compounds are used in copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This methodology is significant for introducing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, highlighting its importance in the synthesis of complex peptides and peptidomimetics (Tornøe et al., 2002).

Anticancer Research

In the field of medicinal chemistry, azido compounds are explored for their anticancer activity. For instance, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating the potential therapeutic applications of azido compounds (Jiang et al., 2016).

Materials Science and Engineering

Azido compounds are also significant in materials science and engineering. For instance, cadmium(II) Schiff base complexes with azido complexes demonstrate corrosion inhibition properties on mild steel, which is crucial for corrosion engineering (Das et al., 2017).

properties

IUPAC Name

2-azido-1-(4-propylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-2-3-13-4-6-14(7-5-13)9(15)8-11-12-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBVJFJAGMFMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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